Cas no 7342-42-9 (2-(thiophen-2-ylthio)acetic acid)
2-(thiophen-2-ylthio)acetic acid Chemical and Physical Properties
Names and Identifiers
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- Aceticacid, 2-(2-thienylthio)-
- 2-(Thiophen-2-ylthio)acetic acid
- (2-Thienylsulfanyl)acetic acid
- 2-(thiophen-2-ylthio)acetic acid
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- MDL: MFCD01859892
- Inchi: 1S/C6H6O2S2/c7-5(8)4-10-6-2-1-3-9-6/h1-3H,4H2,(H,7,8)
- InChI Key: FGTPHFGZGZOZGD-UHFFFAOYSA-N
- SMILES: S(CC(=O)O)C1=CC=CS1
Computed Properties
- Exact Mass: 173.98098
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
Experimental Properties
- PSA: 37.3
2-(thiophen-2-ylthio)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 086835-500mg |
Thiophen-2-ylsulfanyl)-acetic acid |
7342-42-9 | 95+% | 500mg |
£183.00 | 2022-03-01 | |
| Alichem | A169005397-1g |
2-(Thiophen-2-ylthio)acetic acid |
7342-42-9 | 95% | 1g |
$400.00 | 2023-09-01 | |
| TRC | B587865-25mg |
2-(thiophen-2-ylthio)acetic acid |
7342-42-9 | 25mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B587865-50mg |
2-(thiophen-2-ylthio)acetic acid |
7342-42-9 | 50mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B587865-250mg |
2-(thiophen-2-ylthio)acetic acid |
7342-42-9 | 250mg |
$ 365.00 | 2022-06-07 | ||
| Chemenu | CM123745-1g |
2-(thiophen-2-ylthio)acetic acid |
7342-42-9 | 95% | 1g |
$320 | 2021-08-05 | |
| 1PlusChem | 1P005EK9-100mg |
2-(Thiophen-2-ylthio)acetic acid |
7342-42-9 | 95% | 100mg |
$201.00 | 2024-04-21 | |
| 1PlusChem | 1P005EK9-250mg |
2-(Thiophen-2-ylthio)acetic acid |
7342-42-9 | 95% | 250mg |
$368.00 | 2024-04-21 | |
| Chemenu | CM123745-1g |
2-(thiophen-2-ylthio)acetic acid |
7342-42-9 | 95% | 1g |
$*** | 2023-05-29 | |
| Crysdot LLC | CD11065168-1g |
2-(Thiophen-2-ylthio)acetic acid |
7342-42-9 | 95+% | 1g |
$342 | 2024-07-18 |
2-(thiophen-2-ylthio)acetic acid Suppliers
2-(thiophen-2-ylthio)acetic acid Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on 2-(thiophen-2-ylthio)acetic acid
Introduction to 2-(thiophen-2-ylthio)acetic acid (CAS No. 7342-42-9)
2-(thiophen-2-ylthio)acetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 7342-42-9, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic thiol derivative features a thiophene ring linked to an acetic acid moiety, making it a versatile intermediate in synthetic chemistry and a potential candidate for drug development. The unique structural attributes of this compound have garnered attention in recent years, particularly in the exploration of novel therapeutic agents.
The molecular structure of 2-(thiophen-2-ylthio)acetic acid consists of a thiophene ring substituted at the 2-position with a thiol (-SH) group, which is further connected to an acetic acid backbone. This configuration imparts both aromatic and sulfur-containing properties, enabling diverse chemical interactions. The presence of the thiol group makes it a valuable reagent in organic synthesis, facilitating nucleophilic substitution reactions and serving as a precursor for more complex molecules.
In recent years, 2-(thiophen-2-ylthio)acetic acid has been explored for its pharmacological potential. The thiophene scaffold is well-documented for its role in various bioactive compounds, including antiviral, antibacterial, and anti-inflammatory agents. The acetic acid moiety adds further functionality, allowing for modifications that can enhance bioavailability and target specificity. Researchers have been particularly interested in its applications in the development of kinase inhibitors, where the thiophene-thiol structure can interact with specific enzymatic targets.
One of the most compelling areas of research involving 2-(thiophen-2-ylthio)acetic acid is its role as a precursor in medicinal chemistry. For instance, studies have demonstrated its utility in synthesizing derivatives with enhanced binding affinity to protein targets. The sulfur atom in the thiophene ring can form coordination bonds with metal ions, which is leveraged in designing metal-based therapeutics. Additionally, the thiol group can participate in disulfide bond formation, a common strategy in stabilizing protein structures and improving drug efficacy.
The synthesis of 2-(thiophen-2-ylthio)acetic acid typically involves the reaction of 2-thienylboronic acid with sulfur-containing reagents under palladium-catalyzed conditions. Alternatively, direct functionalization of thiophene derivatives using thiolating agents can yield this compound efficiently. Advances in catalytic methods have improved the yield and purity of this synthesis, making it more accessible for industrial-scale production.
In pharmaceutical applications, 2-(thiophen-2-ylthio)acetic acid has been investigated for its potential as an anti-cancer agent. Preliminary studies suggest that derivatives of this compound can inhibit the growth of certain cancer cell lines by interfering with critical signaling pathways. The ability to modify both the thiophene and acetic acid moieties allows for fine-tuning of biological activity, enabling the design of highly specific inhibitors.
The compound's interaction with biological systems has also been explored through computational modeling and spectroscopic techniques. These studies have provided insights into how 2-(thiophen-2-ylthio)acetic acid interacts with biological targets at the molecular level. Such understanding is crucial for optimizing drug design and predicting potential side effects.
From an industrial perspective, 2-(thiophen-2-ylthio)acetic acid serves as a key intermediate in the production of specialty chemicals and fine chemicals. Its versatility allows it to be incorporated into various synthetic pathways, contributing to the development of new materials and agrochemicals. The demand for high-purity 2-(thiophen-2-ylthio)acetic acid has increased due to its role in producing advanced pharmaceuticals and biotechnology products.
The environmental impact of synthesizing and using 2-(thiophen-2-ylthio)acetic acid has also been considered. Efforts are being made to develop greener synthetic routes that minimize waste and reduce energy consumption. These sustainable practices are essential for ensuring that pharmaceutical production remains environmentally responsible while meeting global demand.
In conclusion, 2-(thiophen-2-ylthio)acetic acid (CAS No. 7342-42-9) is a multifunctional compound with significant applications in pharmaceutical research and industrial chemistry. Its unique structural properties make it a valuable tool for developing new drugs and materials. As research continues to uncover its potential, this compound is poised to play an increasingly important role in advancing chemical science and therapeutic innovation.
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